3,4-Dibromo-2-nitrothiophene
Overview
Description
3,4-Dibromo-2-nitrothiophene is a chemical compound with the molecular formula C4HBr2NO2S . It is used in various chemical reactions and has a molecular weight of 286.93 .
Synthesis Analysis
The synthesis of related compounds like 3,4-dibromo-2,2’-bithiophene has been reported via metal-catalyzed cross-coupling between a metallated and a halogenated thiophene derivative . The 3,4-dibromo-2,2’-bithiophene was then converted into corresponding bis (alkylsulfanyl) derivatives through bromine–lithium exchange, followed by reaction with two dialkyl disulfides .
Molecular Structure Analysis
The molecular structure of 3,4-Dibromo-2-nitrothiophene can be represented by the InChI code: 1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H . This indicates the presence of bromine, nitrogen, oxygen, and sulfur atoms in the molecule.
Physical And Chemical Properties Analysis
3,4-Dibromo-2-nitrothiophene is a powder with a melting point of 110-115 degrees Celsius .
Scientific Research Applications
Application 1: Electrosorption on Gold Surfaces
- Summary of Application: The electrosorption of 3-bromo-2-nitrothiophene (a similar compound to 3,4-Dibromo-2-nitrothiophene) on a polycrystalline gold electrode has been studied with surface-enhanced Raman spectroscopy (SERS) .
- Methods of Application: The study involved recording the UV-Vis spectrum of the 3-bromo-2-nitrothiophene and performing cyclic voltammetry measurements . The experimental infrared and Raman data were supported by density functional theory (DFT) calculations of 3-bromo-2-nitrothiophene using the B3LYP level of theory and 6-31G (d) basis set .
- Results or Outcomes: The results imply a tilted orientation of the 3-bromo-2-nitrothiophene molecule with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface . The oxidation and reduction potentials of the 3-bromo-2-nitrothiophene at the gold electrode have been reported .
Application 2: Synthesis of Conjugated Thiophene Oligomers
- Summary of Application: 2,5-Dibromo-3,4-dinitrothiophene, a compound similar to 3,4-Dibromo-2-nitrothiophene, is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .
- Methods of Application: The specific methods of application involve Pd catalyzed Stille coupling .
- Results or Outcomes: The corresponding amine(s) can be obtained by subsequent reduction .
properties
IUPAC Name |
3,4-dibromo-2-nitrothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQCSMOCYWODDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)[N+](=O)[O-])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360916 | |
Record name | 3,4-dibromo-2-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-2-nitrothiophene | |
CAS RN |
35633-91-1 | |
Record name | 3,4-dibromo-2-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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